Product packaging for Fmoc-L-alpha-aminosuberic acid(Cat. No.:CAS No. 218457-76-2)

Fmoc-L-alpha-aminosuberic acid

Cat. No.: B1388865
CAS No.: 218457-76-2
M. Wt: 411.4 g/mol
InChI Key: IMAOCPQKEUWDNC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Alpha-Aminosuberic Acid in Peptide Chemistry and Bioactive Molecule Design

L-alpha-Aminosuberic acid, also known as 2-aminooctanedioic acid, is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genetic code of organisms. wikipedia.orgnih.gov Its structure is characterized by an eight-carbon dicarboxylic acid backbone with an amino group at the alpha-position. chemimpex.com This unique structure imparts several advantageous properties for its use in peptide chemistry and the design of bioactive molecules. chemimpex.com

The presence of a second carboxylic acid group in its side chain allows for the formation of intramolecular cyclizations or the attachment of other molecules, making it a versatile building block for creating constrained peptide structures. nih.govresearchgate.net These constrained peptides, such as those with lactam bridges, often exhibit enhanced stability, receptor affinity, and specific conformations like alpha-helices or beta-turns. nih.govresearchgate.netnih.gov The incorporation of non-proteinogenic amino acids like L-alpha-aminosuberic acid can improve the stability, potency, and bioavailability of peptide-based therapeutics. nih.govnih.gov

Furthermore, derivatives of alpha-aminosuberic acid have been investigated for their potential as anticancer agents. acs.orgresearchgate.net Studies have shown that some of these derivatives can act as histone deacetylase (HDAC) inhibitors, which are a promising class of cancer therapeutics. acs.orgresearchgate.net

The Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: Principles and Advantages in Amino Acid Derivatization

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgnumberanalytics.com It is attached to the alpha-amino group of an amino acid, preventing it from reacting during the peptide chain elongation process. creative-peptides.comoup.com

The core principle of Fmoc-based SPPS lies in its orthogonality. numberanalytics.com The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups, but it is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This selective removal allows for the sequential addition of amino acids to build a peptide chain on a solid support. creative-peptides.comoup.com

Key Advantages of the Fmoc Protecting Group:

Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection is gentle and minimizes side reactions, making it suitable for the synthesis of long and complex peptides, as well as those with sensitive modifications. numberanalytics.comamericanpeptidesociety.org

Ease of Automation: The reaction cycles of deprotection and coupling in Fmoc-SPPS are easily automated, which has significantly advanced the efficiency of peptide synthesis. creative-peptides.comnih.gov

UV-Absorbance for Monitoring: The fluorenyl group of the Fmoc moiety is highly fluorescent and has a strong UV absorbance. wikipedia.orgnih.gov This property allows for real-time monitoring of the deprotection step, providing a useful indicator of the synthesis progress and success. nih.govchempep.com

High Purity Products: The streamlined procedures and controlled reaction conditions of Fmoc-SPPS generally result in peptide products of high purity. creative-peptides.com

Historical Context of Fmoc-L-alpha-Aminosuberic Acid Utilization in Research

The use of Fmoc-protected amino acids became widespread with the development of Fmoc-based solid-phase peptide synthesis. While the Fmoc group was introduced in the 1970s, its application in SPPS provided a significant advantage over the older Boc (tert-butyloxycarbonyl) strategy, which required harsher acidic conditions for deprotection. americanpeptidesociety.orgnih.gov

Research dating back to at least the year 2000 describes the synthesis of various derivatives of alpha-aminosuberic acid, including those with Fmoc protection, for use in peptide synthesis. nih.govresearchgate.net These early studies demonstrated the utility of these compounds in creating specific peptide sequences. nih.govresearchgate.net For instance, this compound derivatives were used in the synthesis of analogues of eel calcitonin, a peptide hormone. researchgate.net

More recent research has expanded its application into areas like the development of inhibitors for enzymes such as histone deacetylases, where the alpha-aminosuberic acid scaffold plays a key role in the inhibitor's structure and function. acs.orgnih.gov

Scope and Academic Relevance of Current Research Endeavors

Current research involving this compound is diverse and spans multiple scientific disciplines. chemimpex.com It remains a crucial building block in peptide synthesis for creating novel peptides with specific biological activities. chemimpex.com

Key Areas of Current Research:

Drug Development: The compound is significantly utilized in the pharmaceutical industry for developing new drug candidates. chemimpex.com Its role as a chiral building block is critical for producing enantiomerically pure compounds, a vital aspect of drug formulation. chemimpex.com Research is ongoing in the design of anticancer agents derived from alpha-aminosuberic acid that show potent and selective cytotoxicity against various cancer cell lines. acs.org

Peptide and Protein Engineering: Researchers are using this compound to create peptides with constrained structures, such as lactam-bridged peptides, to study protein folding, protein-protein interactions, and to develop more potent peptide therapeutics. nih.govresearchgate.net

Bioconjugation: The functional groups of this compound make it valuable for bioconjugation, the process of linking molecules to create targeted therapies and diagnostic agents. chemimpex.comchemimpex.com

Neuroscience: The compound is used in the synthesis of neuropeptides, which are essential for understanding neurological functions and disorders. chemimpex.comchemimpex.com

Materials Science: There is an exploration of its use in developing new polymers with specific properties for various applications. chemimpex.com

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 218457-76-2 lookchem.comscbt.com
Molecular Formula C23H25NO6
Molecular Weight 411.45 g/mol
Appearance Solid or liquid lookchem.com
Application Pharmaceutical, Industrial, Agricultural lookchem.com

Table 2: Key Research Applications of this compound

Application AreaSpecific UseKey References
Peptide Synthesis Building block for solid-phase peptide synthesis (SPPS). chemimpex.com creative-peptides.comoup.comchemimpex.com
Drug Development Synthesis of novel drug candidates, including anticancer agents (HDAC inhibitors). acs.orgchemimpex.com acs.orgresearchgate.netchemimpex.com
Bioconjugation Creation of targeted therapies and diagnostic agents. chemimpex.com chemimpex.comchemimpex.com
Neuroscience Synthesis of neuropeptides for studying neurological functions. chemimpex.com chemimpex.comchemimpex.com
Materials Science Development of new polymers with specific properties. chemimpex.com chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO6 B1388865 Fmoc-L-alpha-aminosuberic acid CAS No. 218457-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAOCPQKEUWDNC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660672
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218457-76-2
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]octanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218457-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-2-aminosuberic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Fmoc L Alpha Aminosuberic Acid and Its Derivatives

Strategies for the Stereoselective Synthesis of L-alpha-Aminosuberic Acid Precursors

The creation of enantiomerically pure L-alpha-aminosuberic acid is paramount for its use in biologically active peptides. To this end, several stereoselective synthetic strategies have been developed, including enzyme-catalyzed resolutions, asymmetric synthesis, and divergent synthesis from chiral precursors.

Enzyme-Catalyzed Resolution and Synthesis Routes

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining chiral amino acids. These methods can be broadly categorized into the resolution of racemic mixtures and direct asymmetric synthesis.

Enzyme-Catalyzed Resolution: Kinetic resolution of racemic mixtures of aminosuberic acid derivatives is a common strategy. mdpi.comresearchgate.net This approach utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the desired L-isomer from the unreacted D-isomer. For instance, acylases can be employed for the enantioselective hydrolysis of N-acyl-DL-aminosuberic acid. The enzyme specifically hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-aminosuberic acid intact. The resulting free L-aminosuberic acid can then be separated from the acylated D-enantiomer based on their differing physical properties. Similarly, lipases can catalyze the stereoselective hydrolysis of racemic esters of aminosuberic acid. nih.gov

A notable application of this method was the successful use of an enzyme-catalyzed reaction to obtain L-aminosuberic acid (L-Asu) from a D,L-mixture. nih.gov

Enzyme-Catalyzed Synthesis: Enzymes can also be utilized for the direct synthesis of chiral aminosuberic acid precursors. For example, an optically active tripeptide derivative containing aminosuberic acid was synthesized directly from Z-D,L-Asu-OH through an enzyme-catalyzed reaction. nih.gov This demonstrates the potential of enzymatic methods to not only resolve racemates but also to construct chiral molecules with high stereospecificity.

Table 1: Enzymes Used in the Resolution and Synthesis of Amino Acid Precursors

Enzyme Class Example Enzyme Application
Acylases Acylase I Kinetic resolution of N-acyl-racemic amino acids. harvard.edu
Lipases Candida rugosa lipase Kinetic resolution of racemic esters. nih.gov
Proteases Chymotrypsin, Subtilisin Enantioselective hydrolysis of amino acid esters.
Amine Dehydrogenases (AmDHs) AmDHs Kinetic resolution of racemic amines via oxidative deamination. mdpi.com

Asymmetric Synthesis Approaches for Chiral Integrity

Asymmetric synthesis provides a powerful means to directly produce enantiomerically pure compounds, thereby avoiding the need for resolution of racemic mixtures. semanticscholar.orgnih.gov These methods often employ chiral auxiliaries, catalysts, or starting materials from the chiral pool to control the stereochemical outcome of the reaction. ankara.edu.trmdpi.com

One notable example is the stereoselective synthesis of enantiomerically pure, N-protected diaminosuberic acid, where the key step involves the oxidative dimerization of a chiral alkynyl oxazolidine (B1195125). tandfonline.com This approach leverages the chirality of the oxazolidine auxiliary to direct the formation of the desired stereoisomer.

Another strategy involves the use of chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials. ankara.edu.trwikipedia.org For L-alpha-aminosuberic acid, a chiral precursor derived from a naturally occurring amino acid can be elaborated through a series of stereoconservative reactions to yield the target molecule with high chiral integrity. This approach is advantageous as the stereocenter is introduced at the beginning of the synthetic sequence.

Divergent Synthesis from Aspartic Acid Precursors

A highly effective strategy for the synthesis of L-alpha-aminosuberic acid derivatives involves a divergent approach starting from the readily available and enantiopure L-aspartic acid. nih.govwikipedia.orgmdpi.com This method leverages the existing stereocenter of aspartic acid, thus ensuring the chiral purity of the final product.

A reported synthesis begins with the conversion of L-aspartic acid into a known aldehyde precursor. nih.gov This aldehyde undergoes a series of chain-extension reactions, such as Wittig or Horner-Wadsworth-Emmons olefination, followed by reduction of the resulting double bond and functional group manipulations to extend the carbon chain to the desired eight-carbon backbone of aminosuberic acid. nih.gov

A key feature of this divergent approach is the ability to introduce various functionalities and protecting groups at different stages of the synthesis, allowing for the creation of a diverse range of orthogonally protected L-alpha-aminosuberic acid derivatives suitable for various applications in peptide chemistry. nih.gov For instance, a cross-metathesis reaction can be employed to introduce further diversification on a key intermediate, leading to the synthesis of various orthogonally protected Asu derivatives. nih.gov

Installation of the Fmoc Protecting Group on L-alpha-Aminosuberic Acid

Once the enantiomerically pure L-alpha-aminosuberic acid or its orthogonally protected derivative is obtained, the next crucial step is the installation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the alpha-amino group. This base-labile protecting group is essential for its use in Fmoc-based solid-phase peptide synthesis. wikipedia.org

Chemical Reagents and Reaction Conditions for Fmoc-Protection

The introduction of the Fmoc group is typically achieved by reacting the amino group of L-alpha-aminosuberic acid with an activated Fmoc reagent under basic conditions. total-synthesis.com The most commonly used reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comwikidot.com

The reaction is generally carried out in a biphasic solvent system, such as dioxane/water or tetrahydrofuran/water, in the presence of a mild inorganic base like sodium bicarbonate or sodium carbonate. reddit.com These conditions, often referred to as Schotten-Baumann conditions, facilitate the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent. total-synthesis.com

Anhydrous conditions, using an organic base such as pyridine (B92270) in a solvent like dichloromethane (B109758), can also be employed. total-synthesis.com Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and less prone to side reactions, such as the formation of oligopeptides. total-synthesis.com

Table 2: Common Reagents and Conditions for Fmoc Protection

Fmoc Reagent Base Solvent System Typical Conditions
Fmoc-Cl Sodium Bicarbonate (NaHCO₃) Dioxane/Water Schotten-Baumann conditions. total-synthesis.com
Fmoc-Cl Pyridine Dichloromethane (CH₂Cl₂) Anhydrous conditions. total-synthesis.com
Fmoc-OSu Sodium Bicarbonate (NaHCO₃) Tetrahydrofuran/Water Mild and controlled reaction. reddit.com
Fmoc-OSu Sodium Carbonate (Na₂CO₃) Dioxane/Water Alternative basic conditions.

Preparation of Fmoc-L-alpha-Aminosuberic Acid Derivatives for Specialized Applications

The versatility of this compound as a building block in peptide synthesis is significantly enhanced by the targeted modification of its side chain and α-amino group. These modifications introduce unique functionalities, enabling the resulting derivatives to be used in a wide range of specialized applications, from the synthesis of complex peptides to the development of enzyme inhibitors. This section details the synthetic methodologies for preparing key derivatives of this compound.

Synthesis of Side Chain-Modified this compound Analogues

Modification of the ω-carboxylic acid group of the suberic acid side chain is a primary strategy for introducing diverse chemical functionalities. These functionalities can serve as attachment points for other molecules, act as pharmacophores, or modulate the physicochemical properties of the parent peptide.

The synthesis of this compound derivatives where the side chain terminates in a free carboxylic acid is crucial for applications requiring a secondary site for conjugation or for mimicking dicarboxylic acid residues in peptides. A common approach involves the use of orthogonal protecting groups for the α- and ω-carboxyl groups. For instance, the α-carboxyl group can be protected as a methyl or benzyl (B1604629) ester while the ω-carboxyl group is protected as a benzyl ester. nih.gov This allows for selective deprotection of one of the carboxyl groups while the other remains protected, enabling further chemical transformations. The Fmoc group is used for Nα-protection. nih.gov

CompoundNα-Protectionα-Carboxyl Protectionω-Carboxyl Protection
Fmoc-L-Asu-OBzlFmocBenzyl esterFree acid
Fmoc-L-Asu(OtBu)-OHFmocFree acidtert-Butyl ester
Z-L-Asu-OBzlZBenzyl esterFree acid

Table 1: Examples of orthogonally protected L-α-aminosuberic acid derivatives.

Peptide hydrazides are valuable intermediates in peptide chemistry, serving as precursors for the synthesis of peptide azides, which can then be used in native chemical ligation to construct larger proteins. nih.govresearchgate.net The synthesis of this compound derivatives with a hydrazide group on the side chain can be achieved by activating the ω-carboxylic acid and subsequently reacting it with hydrazine (B178648) or a protected hydrazine derivative. A common method involves solid-phase peptide synthesis (SPPS) where the peptide is assembled on a resin that, upon cleavage, yields a C-terminal hydrazide. nih.govresearchgate.net For side-chain modification, the ω-carboxylic acid of a suitably protected this compound derivative is activated in solution and reacted with hydrazine.

Alternatively, resins pre-loaded with hydrazine, such as 2-chlorotrityl hydrazine resin, can be utilized. iris-biotech.de The synthesis begins by coupling the first Fmoc-protected amino acid to the hydrazine resin. researchgate.net For incorporating a hydrazide in the side chain of an internal aminosuberic acid residue, a post-synthetic modification approach is typically employed.

MethodDescriptionKey Reagents
Solution-Phase SynthesisActivation of the ω-carboxylic acid of a protected Fmoc-L-Asu derivative followed by reaction with hydrazine.DCC/HOBt or HATU, Hydrazine
Solid-Phase SynthesisUse of a hydrazine linker resin (e.g., 2-chlorotrityl hydrazine resin) for the synthesis of C-terminal peptide hydrazides. researchgate.netFmoc-amino acids, Hydrazine resin
Post-Synthetic ModificationOn-resin activation of the side-chain carboxyl group and subsequent reaction with hydrazine.DIC/HOBt, Hydrazine

Table 2: Synthetic approaches for preparing hydrazide derivatives.

Hydroxamic acids are potent zinc-binding groups and are key pharmacophores in a class of enzymes known as histone deacetylase (HDAC) inhibitors. nih.govfrontiersin.orgiris-biotech.de The synthesis of this compound with a side-chain hydroxamic acid is a critical step in developing peptide-based HDAC inhibitors. nih.gov A common strategy involves the synthesis of an O-protected hydroxamic acid derivative, such as an O-tert-butyl hydroxamate, which is stable to the conditions of Fmoc-based solid-phase peptide synthesis. acs.org

The synthesis of Fmoc-Asu(NHOtBu)-OH allows for the direct incorporation of this zinc-binding moiety into a peptide sequence using standard SPPS protocols. nih.govacs.org The tert-butyl protecting group is then removed during the final acidolytic cleavage from the resin, unmasking the hydroxamic acid. nih.gov This approach has been successfully used to prepare a series of substrate peptidomimetic inhibitors. nih.gov

Building BlockProtecting Group on HydroxamateKey Features
Fmoc-Asu(NHOtBu)-OHtert-Butyl (tBu)Compatible with standard Fmoc/tBu SPPS; deprotected during final cleavage. nih.govacs.org
Fmoc-Asu(NHOTrt)-OHTrityl (Trt)Offers alternative acid lability for deprotection.

Table 3: Fmoc-L-α-aminosuberic acid derivatives for the synthesis of HDAC inhibitors.

Synthesis of N-Methylated Fmoc-alpha-Amino Acid Derivatives

N-methylation of amino acids in peptides can enhance their metabolic stability, conformational properties, and cell permeability. Several methods have been developed for the synthesis of N-methylated Fmoc-amino acids. One efficient method proceeds through an intermediate 5-oxazolidinone (B12669149), which is formed from the corresponding Fmoc-amino acid. acs.orgnih.gov This is followed by a reductive opening of the oxazolidinone ring using a Lewis acid catalyst. acs.orgnih.gov

Another approach involves the temporary protection of the carboxyl group of an N-nosyl-α-amino acid with a benzhydryl group. researchgate.netnih.gov The subsequent methylation of the N-nosyl-α-amino acid benzhydryl ester is carried out using diazomethane. researchgate.netnih.gov The nosyl group can then be removed and replaced with an Fmoc group. A solid-phase approach using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has also been reported. mdpi.com

MethodKey StepsAdvantages
Oxazolidinone IntermediateFormation of 5-oxazolidinone from Fmoc-amino acid, followed by reductive ring opening. acs.orgnih.govHigh efficiency, environmentally benign. acs.orgnih.gov
N-Nosyl ProtectionProtection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), methylation, and subsequent replacement of the nosyl group with Fmoc. researchgate.netnih.govGood for solution and solid-phase synthesis. researchgate.netnih.gov
Solid-Phase on 2-CTC ResinAttachment to 2-CTC resin, N-methylation, and cleavage from the resin. mdpi.comHigh yield and purity, suitable for larger scale preparation. mdpi.com

Table 4: Methods for the synthesis of N-methylated Fmoc-α-amino acids.

Diversification via Cross-Metathesis Reactions for Suberic Acid Derivatives

Olefin cross-metathesis is a powerful tool for the formation of carbon-carbon double bonds and has been applied to the synthesis of derivatives of suberic acid. researchgate.net This reaction allows for the coupling of two different olefins, enabling the introduction of a wide variety of functional groups. For the synthesis of suberic acid derivatives, a precursor containing a terminal alkene can be reacted with another functionalized alkene in the presence of a ruthenium catalyst, such as Grubbs' second-generation catalyst. researchgate.netnih.gov

This methodology has been used to prepare γ-keto-α,β-unsaturated esters, which are valuable intermediates in medicinal chemistry. nih.gov The cross-metathesis of an allylic alcohol with an acrylate (B77674) ester, followed by oxidation, yields the desired ketoester. nih.gov This strategy provides a scalable route to functionalized long-chain dicarboxylic acid derivatives. Furthermore, cross-metathesis with acrylonitrile (B1666552) can be used to introduce a nitrile functionality. researchgate.net

Reaction TypeReactantsCatalystProduct Type
Alkene-Acrylate CouplingTerminal alkene, Acrylate esterGrubbs' II Catalystα,β-Unsaturated ester
Alkene-Allylic Alcohol CouplingTerminal alkene, Allylic alcoholGrubbs' II CatalystUnsaturated alcohol
Alkene-Acrylonitrile CouplingTerminal alkene, AcrylonitrileGrubbs' II CatalystUnsaturated nitrile

Table 5: Diversification of suberic acid precursors using cross-metathesis.

Purification and Characterization of Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its derivatives hinges on rigorous purification and comprehensive characterization of all intermediates and the final product. These steps are critical to remove unreacted starting materials, byproducts, and reagents, and to confirm the chemical structure, purity, and chiral integrity of the target compound. A combination of chromatographic, spectroscopic, and spectrometric techniques is employed to achieve the high purity standards required for applications such as solid-phase peptide synthesis.

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification in the synthesis of Fmoc-protected amino acids. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Flash Column Chromatography: This technique is frequently used for the initial purification of crude reaction mixtures on a preparative scale. nih.gov Following the attachment of the Fmoc protecting group to L-alpha-aminosuberic acid, flash chromatography over a silica (B1680970) gel stationary phase can effectively separate the desired product from excess reagents like Fmoc-OSu and other impurities. nih.gov The separation relies on the polarity differences between the components, with the mobile phase (eluent) composition being optimized to achieve the best resolution. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), containing an acidic modifier such as trifluoroacetic acid (TFA). nih.gov The high resolving power of HPLC allows for the separation of closely related impurities, and purity is typically assessed by the peak area percentage at a specific UV wavelength (e.g., 220 nm). phenomenex.com Purity levels of ≥98% are commonly reported for commercially available this compound. chemimpex.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. researchgate.net By spotting the reaction mixture on a silica-coated plate and developing it in a solvent system, the separation of the product from starting materials and byproducts can be visualized, often under UV light, due to the fluorescence of the Fmoc group.

TechniqueStationary PhaseMobile Phase (Typical)Application
Flash Chromatography Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol gradientsPreparative purification of crude product
Reversed-Phase HPLC C18-functionalized SilicaAcetonitrile/Water with 0.1% TFAAnalytical purity assessment and preparative purification
Thin-Layer Chromatography Silica GelVaries (e.g., Ethyl Acetate/Hexane)Reaction monitoring and method development

Spectroscopic and Spectrometric Characterization Methods

Once purified, the identity and structural integrity of this compound and its intermediates are confirmed using a suite of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful, non-destructive techniques that provide detailed information about the molecular structure.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Characteristic signals would confirm the presence of the fluorenyl group (aromatic protons typically in the 7.3-7.8 ppm range), the protons of the suberic acid backbone, and the alpha-proton of the amino acid.

¹³C NMR: Shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the entire compound, including the carbonyls of the carboxylic acids and the urethane (B1682113) linkage. researchgate.net

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. researchgate.net The molecular formula for this compound is C₂₃H₂₅NO₆, corresponding to a molecular weight of 411.46 g/mol . chemimpex.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. researchgate.net For this compound, characteristic absorption bands would include:

N-H stretching (from the urethane group).

C=O stretching (from the two carboxylic acid groups and the urethane carbonyl).

C-H stretching (from the aromatic Fmoc group and the aliphatic suberic acid chain).

Aromatic C=C bending (from the Fmoc group).

MethodInformation ProvidedKey Features for this compound
¹H NMR Proton environment and connectivitySignals for Fmoc aromatic protons, suberic acid aliphatic chain, alpha-proton
¹³C NMR Carbon skeletonSignals for Fmoc carbons, aliphatic carbons, and three distinct carbonyl carbons
Mass Spectrometry Molecular weight and elemental compositionMolecular ion peak corresponding to C₂₃H₂₅NO₆ (m/z ≈ 411.46)
IR Spectroscopy Presence of functional groupsCharacteristic absorptions for N-H, C=O (acid and urethane), and aromatic C=C bonds

Chiral Integrity Analysis (e.g., Chiral HPLC)

Maintaining the stereochemical integrity of the L-enantiomer is paramount, as the presence of the D-enantiomer can significantly impact the structure and function of a resulting peptide. rsc.org The enantiomeric purity of this compound is therefore a critical quality attribute.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the predominant analytical technique for assessing the enantiomeric purity of Fmoc-protected amino acids. phenomenex.comsigmaaldrich.com The method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in different retention times and allowing for their separation and quantification.

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for separating Fmoc-amino acid enantiomers. Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Cellulose-3) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) have demonstrated broad applicability and high selectivity. phenomenex.comsigmaaldrich.comtandfonline.com

Mobile Phase: Reversed-phase conditions are commonly employed, typically using a mobile phase of acetonitrile and water with an acidic additive like trifluoroacetic acid, which is crucial for achieving successful chiral separation. phenomenex.com

Purity Requirements: For use in solid-phase peptide synthesis, the enantiomeric purity, often expressed as enantiomeric excess (ee), is typically required to be greater than 99.0%, with some applications demanding ≥99.8% ee. phenomenex.com Chiral HPLC is one of the few analytical techniques capable of achieving this level of precision. phenomenex.com

CSP TypeExampleTypical Mobile Phase ModeReference
Polysaccharide-BasedLux Cellulose-2, Lux Cellulose-3Reversed Phase phenomenex.com
Macrocyclic GlycopeptideCHIROBIOTIC T (Teicoplanin)Reversed Phase sigmaaldrich.comtandfonline.com
Protein-BasedUltron Ovomucoid (OVM)Reversed Phase tandfonline.com

Fmoc L Alpha Aminosuberic Acid in Advanced Peptide Chemistry and Engineering

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-L-alpha-Aminosuberic Acid as a Building Block

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides. altabioscience.commdpi.com In SPPS, the peptide chain is elongated while one end is anchored to an insoluble resin support. creative-peptides.comaltabioscience.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy due to its mild cleavage conditions, which are compatible with a diverse range of amino acid side chains and complex peptide structures. altabioscience.comnih.gov

The integration of this compound into a peptide sequence follows the standard SPPS cycle of deprotection, coupling, and washing. mdpi.com The Fmoc group is removed from the resin-bound amino acid or peptide, exposing a free amine. Subsequently, the incoming this compound, with its carboxyl group activated, is coupled to the free amine, forming a new peptide bond. This cycle is repeated until the desired peptide sequence is assembled. peptide.com

Optimization of Coupling Conditions for Incorporating this compound

The choice of solvent also plays a significant role. N,N-Dimethylformamide (DMF) is a common solvent for SPPS, but mixtures of DMF and dichloromethane (B109758) (DCM) are also frequently used for both the activation and coupling steps. chempep.com The reaction temperature and time are additional parameters that can be adjusted to optimize the coupling yield. While many coupling reactions proceed efficiently at room temperature, microwave-assisted SPPS can significantly accelerate the process, with coupling times as short as two minutes at elevated temperatures. interanalyt.ru

Table 1: Common Coupling Reagents and Conditions for SPPS

Coupling ReagentAdditiveCommon Solvent(s)Typical Reaction Time
DCCHOBtDMF, DCM/DMF15-20 minutes (activation)
HATU-DMFMinutes to hours
DICOxymaNMP/EtOH2 minutes (microwave)

Fmoc Deprotection Strategies in SPPS Protocols

The removal of the Fmoc protecting group is a crucial step that must be efficient and selective to avoid side reactions. nih.gov The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in DMF. altabioscience.comchempep.com The mechanism proceeds via a β-elimination reaction, generating dibenzofulvene, which is scavenged by excess piperidine to form a stable adduct that is subsequently washed away. altabioscience.comnih.gov

While piperidine is the most common reagent, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly for sequences where Fmoc removal is slow or incomplete. peptide.com However, DBU is non-nucleophilic and requires the addition of a scavenger like piperidine to react with the dibenzofulvene byproduct. peptide.com Alternative deprotection reagents like 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ) have also been explored and can be used interchangeably with piperidine in many cases. nih.gov The duration of the deprotection step can be critical; for longer peptides, it may be necessary to increase the treatment time to ensure complete removal of the Fmoc group. chempep.com

Table 2: Common Fmoc Deprotection Reagents and Conditions

ReagentConcentrationSolventTypical Treatment Time
Piperidine20% (v/v)DMF5-20 minutes
DBUVariesDMFVaries
4-Methylpiperidine20% (v/v)DMFVaries
Piperazine10% (w/v)NMP/EtOH (9/1)1 minute (microwave)

Advantages of this compound in Facilitating Efficient and High-Yield Peptide Elongation

The use of Fmoc-protected amino acids, including this compound, offers several advantages that contribute to efficient and high-yield peptide synthesis. nih.gov The mild basic conditions required for Fmoc group removal are compatible with a wide array of acid-labile side-chain protecting groups, allowing for an orthogonal protection strategy. altabioscience.compeptide.com This is particularly important for the synthesis of complex peptides and those bearing post-translational modifications, many of which are sensitive to the harsh acidic conditions used in other strategies like Boc/Bzl protection. nih.gov

Furthermore, the Fmoc group's strong UV absorbance provides a convenient method for real-time monitoring of the synthesis process. altabioscience.comiris-biotech.de By measuring the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection, the completion of both the coupling and deprotection steps can be quantitatively assessed. altabioscience.comiris-biotech.de This allows for the optimization of reaction times and ensures that each step in the synthesis proceeds to completion, ultimately leading to higher purity and yield of the final peptide. iris-biotech.de

Incorporation into Complex Peptide Architectures

The unique bifunctional nature of L-alpha-aminosuberic acid, with its α-amino group and two carboxylic acid groups, makes it a valuable component in the construction of complex peptide architectures.

Synthesis of Cyclic Peptides Featuring Alpha-Aminosuberic Acid Residues

Alpha-aminosuberic acid is frequently employed in the synthesis of cyclic peptides, where its side-chain carboxyl group can form an amide bond with an N-terminal amine or a side-chain amine of another amino acid residue within the peptide sequence. sci-hub.st This intramolecular cyclization creates a constrained peptide structure, which can lead to enhanced stability, increased receptor binding affinity, and improved biological activity. auburn.edu

A common strategy for synthesizing such cyclic peptides involves assembling the linear peptide precursor on a solid support using SPPS. sci-hub.st After the linear sequence is complete, the peptide can be cleaved from the resin and cyclized in solution, often under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. sci-hub.st Alternatively, on-resin cyclization can be performed, where the side-chain carboxyl group of aminosuberic acid is activated and reacted with a deprotected amine on the same peptide chain while it is still attached to the solid support.

Design and Synthesis of Peptides with Post-Translational Modifications

The milder conditions of Fmoc-based SPPS make it the preferred method for synthesizing peptides containing post-translational modifications (PTMs), as many PTMs are unstable under the acidic conditions of other synthetic strategies. nih.gov The incorporation of this compound can be combined with the introduction of other modified amino acid building blocks to create peptides with specific PTMs. nih.govinnovagen.com

Post-translational modifications, such as phosphorylation, glycosylation, methylation, and acetylation, are crucial for the biological function of many proteins and peptides. nih.govresearchgate.net By using pre-formed, protected amino acid derivatives bearing these modifications, complex peptides that mimic their native counterparts can be synthesized. nih.gov The presence of the aminosuberic acid residue can introduce conformational constraints or act as a linker to which other modifications can be attached, further expanding the structural and functional diversity of the synthesized peptides.

Strategies for Constructing Peptidomimetic Scaffolds

This compound is a valuable building block in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. Its unique structure, featuring an eight-carbon backbone with a carboxyl group at each end (α and ω positions) and an α-amino group, allows for the construction of conformationally constrained and branched peptide scaffolds. The standard approach for its incorporation into a peptide sequence utilizes orthogonal protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and an acid-labile ester, typically a tert-butyl (OtBu) ester, protecting the ω-carboxyl group of the side chain.

This protection strategy enables the selective elongation of the peptide backbone using standard Fmoc solid-phase peptide synthesis (SPPS). nih.gov Once the this compound residue, often denoted as Asu(OtBu), is incorporated, the ω-carboxyl group remains protected. After the full peptide sequence is assembled, the OtBu group can be selectively removed during the final acid-mediated cleavage from the resin, or in concert with other side-chain deprotections. sahmri.org.au

The true utility of this bifunctional amino acid lies in the strategic manipulation of its side-chain carboxyl group to induce specific secondary structures. Key strategies include:

Lactam Bridge Formation for Cyclization: A primary application is the creation of side-chain-to-side-chain or side-chain-to-terminus lactam bridges. chemimpex.com After incorporation of Fmoc-Asu(OtBu)-OH and another amino acid with an amino-containing side chain (e.g., Lysine (B10760008), Ornithine) into a peptide sequence, the protecting groups on both side chains are selectively removed. The now-free ω-carboxyl group of the aminosuberic acid and the ε-amino group of lysine can be coupled to form a covalent amide bond (a lactam bridge). This cyclization strategy is used to constrain the peptide's conformation, which can stabilize secondary structures like α-helices and β-turns. mit.edu The length of the aminosuberic acid side chain provides a longer span for such bridges compared to shorter dicarboxylic amino acids like aspartic acid or glutamic acid, offering different conformational possibilities. mit.edu

Branched Peptide Synthesis: The ω-carboxyl group can serve as an attachment point for a second, distinct peptide chain. This is achieved by selectively deprotecting the aminosuberic acid side chain while the main peptide remains anchored to the solid support and N-terminally protected. A second peptide can then be synthesized directly onto this newly available carboxylic acid, resulting in a branched or "forked" peptide structure. nih.gov These branched structures are useful for creating multivalent ligands, synthetic vaccines, and drug delivery systems.

The table below summarizes the key functional groups of this compound and their roles in creating peptidomimetic scaffolds.

Table 1: Functional Groups of this compound in Scaffold Synthesis

Functional Group Protecting Group Role in Synthesis Application in Scaffolds
α-Amino Group Fmoc Enables stepwise peptide chain elongation via SPPS. Incorporation into the main peptide backbone.
α-Carboxyl Group - Forms the peptide bond with the next amino acid in the sequence. Links the residue within the peptide backbone.

These strategies allow chemists to precisely control the three-dimensional shape of peptides, enhancing their stability, receptor affinity, and biological activity.

Applications in Peptide Array Synthesis and High-Throughput Screening

Peptide Array Synthesis Using SPOT-Technology and CelluSpots-Methodology

Peptide arrays are powerful tools for high-throughput screening, enabling the parallel synthesis and analysis of thousands of peptides on a solid support. rsc.org The SPOT-synthesis technology is a widely used method for generating such arrays, typically on a cellulose (B213188) membrane. nih.govsahmri.org.au The synthesis follows standard Fmoc chemistry, where small volumes of activated Fmoc-amino acid solutions are "spotted" onto defined positions on the membrane, and the peptide chain is built up in a stepwise manner. mit.edusahmri.org.au

While direct research explicitly detailing the use of this compound in SPOT-synthesis is not prevalent, its chemical properties make it fully compatible with this technology. As a non-standard amino acid derivative, it can be incorporated into peptide sequences on the array just like any other Fmoc-protected building block. chemimpex.com The bifunctional nature of aminosuberic acid could be leveraged in several ways within a peptide array context:

As an Internal Residue: It can be placed at any position within the peptide sequences on the array to study how its unique length and flexibility influence protein-protein interactions or enzyme recognition.

As a Branching Point: It could potentially be used to synthesize branched peptides directly on the array, presenting multiple peptide copies or different peptide sequences from a single attachment point, although this would require a more complex synthesis strategy.

The CelluSpots methodology is an evolution of the SPOT technique. sahmri.org.aunih.gov In this process, peptides are first synthesized on dissolvable cellulose discs. sickkids.ca Following synthesis and cleavage, the resulting peptide-cellulose conjugates are dissolved and spotted onto a surface, such as a microscope slide, creating a peptide microarray. sickkids.caproteigene.com The peptides remain embedded in a hydrophilic cellulose matrix, which is beneficial for many biological assays. researchgate.net The principles of incorporating this compound are the same for CelluSpots as for the initial SPOT-synthesis on the membrane.

Functionalization of Peptides for Immobilization and Screening

The utility of this compound extends to the functionalization and immobilization of peptides for screening applications. The ω-carboxyl group on its side chain provides a convenient and specific attachment point, or "handle," for covalently linking peptides to various surfaces while ensuring the peptide's primary sequence and N-terminus are free to participate in binding assays.

A common strategy involves synthesizing a peptide that incorporates Fmoc-Asu(OtBu)-OH. After the peptide chain is complete, the peptide is cleaved from the synthesis resin under conditions that remove the OtBu group but leave the peptide otherwise intact. The resulting peptide now has a free ω-carboxyl group on the aminosuberic acid side chain. This carboxyl group can be activated (e.g., using EDC/NHS chemistry) and reacted with an amine-functionalized surface, such as a sensor chip, glass slide, or magnetic bead. nih.gov This creates a stable amide bond, immobilizing the peptide for high-throughput screening assays like ELISA or surface plasmon resonance (SPR). nih.gov

This approach offers a significant advantage over C-terminal immobilization, as it ensures a uniform orientation of the immobilized peptides and minimizes potential steric hindrance at the peptide's active sequence. The long, flexible eight-carbon chain of aminosuberic acid also acts as a spacer, projecting the peptide away from the surface, which can improve its accessibility for interaction with target proteins.

The table below outlines the application of this compound in this context.

Table 2: Application in Peptide Functionalization and Immobilization

Feature Role Advantage for High-Throughput Screening
ω-Carboxyl Group Serves as a specific chemical handle for covalent attachment to functionalized surfaces. Allows for controlled, site-specific immobilization, ensuring uniform peptide orientation.
Long Side Chain Acts as a built-in spacer arm between the peptide and the surface. Increases accessibility of the peptide for binding interactions, potentially reducing non-specific binding and steric hindrance.

| Compatibility with SPPS | Easily incorporated into standard peptide synthesis protocols. | Streamlines the production of functionalized peptides ready for immobilization without requiring complex post-synthesis modifications. |

This method of functionalization is crucial for developing robust and reliable peptide-based diagnostic tools and for screening peptide libraries to discover new therapeutic leads. ubc.ca

Fmoc L Alpha Aminosuberic Acid in Medicinal Chemistry Research Pre Clinical Focus

Design and Synthesis of Enzyme Inhibitors

The strategic incorporation of Fmoc-L-alpha-aminosuberic acid into molecular scaffolds has led to the development of potent and selective inhibitors for various enzyme targets. Its utility spans the creation of inhibitors for enzymes implicated in cancer and neurodegenerative diseases.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is associated with the development and progression of various cancers, making them a key target for therapeutic intervention. Alpha-aminosuberic acid derivatives have been investigated as components of HDAC inhibitors, contributing to the zinc-binding group, the linker region, or the cap group of the inhibitor pharmacophore.

While comprehensive SAR studies specifically focused on a wide range of alpha-aminosuberic acid-based HDAC inhibitors are not extensively documented in publicly available literature, the principles of HDAC inhibitor design allow for extrapolation of its potential contributions. The typical HDAC inhibitor pharmacophore consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the substrate channel, and a cap group that interacts with the surface of the enzyme.

The dicarboxylic nature of alpha-aminosuberic acid allows it to be incorporated into any of these three components. When the alpha-amino group is part of the linker, the side-chain carboxylate can be functionalized to act as the ZBG or to interact with residues at the rim of the active site. The length and flexibility of the suberic acid chain can be systematically modified to optimize the linker length for enhanced potency and isoform selectivity. Variations in the stereochemistry of the alpha-carbon can also influence the binding affinity and selectivity of the inhibitor.

HDAC enzymes often exist as part of large multiprotein corepressor complexes, such as the NuRD (nucleosome remodeling and deacetylase) complex, which includes HDAC1 and HDAC2. The activity and substrate specificity of HDACs are modulated by their association with these corepressor proteins. Inhibitors targeting these complexes can offer a higher degree of selectivity and potentially novel mechanisms of action.

Derivatives of alpha-aminosuberic acid can be designed to form specific interactions with components of these corepressor complexes. The extended carbon chain of aminosuberic acid can reach beyond the immediate active site of the HDAC enzyme to interact with adjacent proteins in the complex. Molecular modeling and docking studies are crucial tools to predict and understand these interactions. For instance, the terminal carboxylate of the aminosuberic acid side chain could form hydrogen bonds or salt bridges with positively charged residues on corepressor proteins like MTA1 or RBBP4 within the NuRD complex. These additional interactions can enhance the binding affinity and selectivity of the inhibitor for the entire complex over the isolated HDAC enzyme.

Substrate peptidomimetic inhibitors (SPIs) are designed to mimic the natural substrates of enzymes, often leading to high potency and selectivity. The use of Fmoc-protected amino acids, including this compound derivatives, is instrumental in the solid-phase synthesis of SPI libraries for HDACs.

A notable example is the synthesis of a peptide containing a hydroxamic acid derivative of aminosuberic acid, Fmoc-Asu(NHOtBu)-OH. This building block was incorporated into a peptide sequence mimicking a histone tail. The resulting peptidomimetic was found to be a potent inhibitor of the core NuRD corepressor complex, which comprises HDAC1, MTA1, and RBBP4, exhibiting an IC50 value of 390 nM. The aminosuberic acid moiety in this inhibitor serves as a flexible linker to present the hydroxamic acid zinc-binding group to the active site of HDAC1 within the complex. The development of such Fmoc-amino acids with integrated zinc-binding functionality streamlines the preparation of SPI libraries, facilitating the rapid exploration of structure-activity relationships and the identification of highly selective HDAC inhibitors.

Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. In neurodegenerative conditions like Alzheimer's disease, the activity of BChE is often elevated, making it a therapeutic target for inhibitors that can help restore cholinergic function. Fmoc-amino acid derivatives have been identified as a promising class of selective BChE inhibitors.

Several studies have demonstrated that Fmoc-protected amino acids can act as selective inhibitors of BChE over the closely related enzyme, acetylcholinesterase (AChE). drugbank.com The bulky and aromatic fluorenyl group of the Fmoc moiety is thought to play a key role in binding to the larger active site gorge of BChE, while being too large to be accommodated by the narrower active site of AChE. drugbank.comnih.gov This structural difference forms the basis for the observed selectivity.

The nature of the amino acid side chain also influences the inhibitory potency. Research has shown that Fmoc derivatives of amino acids with larger, more hydrophobic side chains tend to exhibit stronger inhibition of BChE. For example, Fmoc-leucine and Fmoc-tryptophan have been identified as more potent inhibitors than Fmoc-glycine or Fmoc-alanine. drugbank.com Furthermore, modifications to the amino acid scaffold, such as the introduction of a trimethylammonium group to mimic the cationic nature of acetylcholine, have led to the development of Fmoc-amino acid amides with IC50 values in the nanomolar to low micromolar range for BChE inhibition. Current time information in Phoenix, AZ, US.

The following interactive table summarizes the inhibitory activity of various Fmoc-amino acid derivatives against BChE.

CompoundInhibition Constant (Kᵢ) or IC₅₀Reference
Fmoc-Leucine-O⁻115 µM (Kᵢ) mdpi.com
Fmoc-Neopentylglycine-O⁻36 µM (Kᵢ) mdpi.com
Fmoc-Leu-Leu-O⁻28 µM (Kᵢ) mdpi.com
Fmoc-amide derivatives0.06 - 10.0 µM (IC₅₀) Current time information in Phoenix, AZ, US.
Fmoc-Tryptophan(Boc)~8-fold lower Kᵢ than Fmoc-Tryptophan drugbank.com

Butyrylcholinesterase (BChE) Inhibitors Based on Fmoc-Amino Acid Derivatives

Computational Docking Studies for Enzyme-Inhibitor Interactions

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein or enzyme. nih.gov This technique is instrumental in structure-based drug design for identifying and optimizing potential enzyme inhibitors. nih.gov While specific computational docking studies focusing exclusively on this compound as an independent inhibitor are not extensively documented in publicly available literature, the principles of molecular docking can be applied to understand how peptides incorporating this amino acid might interact with enzyme targets.

The process involves generating a three-dimensional model of the peptide containing L-alpha-aminosuberic acid and docking it into the crystal structure of the target enzyme. researchgate.net The dicarboxylic nature of the aminosuberic acid side chain introduces a key feature for potential interactions. The terminal carboxyl group can form strong ionic bonds or hydrogen bonds with positively charged or polar residues, such as arginine, lysine (B10760008), or asparagine, within the enzyme's active site. The six-carbon aliphatic chain provides hydrophobicity and conformational flexibility, allowing the peptide to adapt to the topology of the binding pocket.

Table 1: Key Steps in a Hypothetical Docking Study of an Aminosuberic Acid-Containing Peptide Inhibitor

StepDescription
1. Target Preparation Obtain the 3D crystal structure of the target enzyme from a protein database (e.g., PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
2. Ligand Preparation Generate the 3D structure of the peptide containing L-alpha-aminosuberic acid. Assign appropriate charges and protonation states for the dicarboxylic acid side chain.
3. Docking Simulation Use docking software (e.g., AutoDock, Glide) to predict the binding poses of the peptide within the enzyme's active site. The software samples different conformations and orientations of the ligand.
4. Scoring and Analysis Rank the predicted binding poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) between the peptide and the enzyme.
5. Molecular Dynamics Perform molecular dynamics simulations on the most promising enzyme-peptide complexes to assess their stability and dynamics.
6. Binding Free Energy Calculation Calculate the binding free energy to obtain a more accurate prediction of the binding affinity.

Development of Peptide Analogs with Enhanced Biological Functionality

The incorporation of non-natural amino acids like L-alpha-aminosuberic acid into peptide sequences is a widely used strategy to enhance their biological properties, such as receptor affinity, selectivity, and metabolic stability.

Synthesis of Calcitonin Analogues and Derivatives Incorporating Alpha-Aminosuberic Acid

Calcitonin is a 32-amino acid peptide hormone involved in calcium homeostasis. Analogs of calcitonin are used in the treatment of osteoporosis. The native structure of calcitonin includes a disulfide bridge between cysteine residues at positions 1 and 7. Replacing this disulfide bond with a more stable dicarba bridge, formed by introducing a hydrocarbon chain, can improve the stability of the hormone. Alpha-aminosuberic acid is a key component in creating such dicarba analogs.

Research has detailed the synthesis of deamino-dicarba-eel-calcitonin, where the disulfide bond is replaced by a linkage derived from aminosuberic acid. nih.govnih.govresearchgate.net The synthesis involves the condensation of peptide fragments, one of which contains the aminosuberic acid residue. nih.gov This approach, often carried out using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, results in a more stable calcitonin analog. nih.govamanote.com The enzymatic semisynthesis of eel calcitonin analogs using alpha-chymotrypsin-catalyzed coupling of peptide segments, one of which contains L-alpha-aminosuberic acid, has also been successfully demonstrated. nih.gov These dicarba analogs have shown comparable or even enhanced hypocalcemic activity compared to the native hormone. nih.gov

Studies on Oxytocin (B344502) Analogues with Alpha-Aminosuberic Acid

Oxytocin is a nine-amino acid peptide hormone with a crucial role in social bonding, childbirth, and lactation. The development of oxytocin analogs is aimed at improving its therapeutic potential and overcoming limitations such as its short half-life. The incorporation of unnatural amino acids is a key strategy in this endeavor. chemrxiv.orgnih.gov

While specific studies detailing the incorporation of L-alpha-aminosuberic acid into oxytocin are not as prevalent as for other non-natural amino acids, the principles of such modifications are well-established. Replacing the disulfide bridge in oxytocin with a dicarba bridge derived from aminosuberic acid could enhance its stability against enzymatic degradation. Furthermore, the dicarboxylic side chain could be used to modulate receptor binding and selectivity.

The synthesis of such analogs would typically follow Fmoc-based solid-phase peptide synthesis protocols. chemrxiv.org The resulting analogs would then be evaluated for their binding affinity to the oxytocin receptor and their biological activity in relevant assays. Structure-activity relationship studies would help elucidate the impact of the aminosuberic acid substitution on the pharmacological profile of the oxytocin analog. researchgate.net

Engineering of Peptides with Non-Natural Amino Acid Residues for Receptor Targeting

The engineering of peptides with non-natural amino acids is a powerful tool to create ligands with high affinity and selectivity for specific receptors. nih.gov The unique side chains of non-natural amino acids can introduce novel interactions with the receptor binding pocket that are not possible with the 20 proteinogenic amino acids.

L-alpha-aminosuberic acid offers several advantages in this context. Its dicarboxylic nature allows for the formation of two potential salt bridges or hydrogen bonds with complementary residues on the receptor surface. This can significantly increase the binding affinity and specificity of the peptide. The flexible six-carbon chain can also allow the peptide to adopt an optimal conformation for receptor binding.

The Fmoc-protected form of L-alpha-aminosuberic acid is readily incorporated into peptides using standard solid-phase synthesis techniques. This allows for the systematic exploration of its effects on receptor binding by substituting it at various positions within a peptide sequence. The resulting engineered peptides can be screened for their binding affinity and functional activity, leading to the identification of potent and selective receptor agonists or antagonists for therapeutic applications. nih.gov

Table 2: Potential Advantages of Incorporating L-alpha-Aminosuberic Acid in Receptor-Targeting Peptides

Feature of Aminosuberic AcidPotential Advantage in Receptor Targeting
Dicarboxylic Side Chain Formation of two salt bridges or hydrogen bonds, leading to increased binding affinity and specificity.
Aliphatic Chain Length Provides optimal spacing and flexibility for positioning the terminal carboxyl group for receptor interaction.
Hydrophobicity of the Chain Can contribute to hydrophobic interactions within the receptor binding pocket.
Non-natural Structure Increased resistance to enzymatic degradation, leading to a longer biological half-life.

Bioconjugation and Probe Development

The unique chemical properties of this compound make it a valuable tool for bioconjugation and the development of molecular probes for diagnostics and targeted therapies.

Strategies for Creating Targeted Therapies and Diagnostic Agents through Bioconjugation

Bioconjugation involves the covalent attachment of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. nih.gov This strategy is widely used to develop targeted therapies, where a cytotoxic drug is linked to a targeting moiety (e.g., a peptide) that directs it to cancer cells, and diagnostic agents, where a signaling molecule (e.g., a fluorescent dye or a radioisotope) is attached to a probe that binds to a specific biomarker. nih.govmdpi.commdpi.com

This compound is an excellent building block for bioconjugation due to its two distinct carboxylic acid groups. escholarship.org During solid-phase peptide synthesis, the alpha-carboxyl group is involved in peptide bond formation. The terminal carboxyl group on the side chain, however, remains available for conjugation after the peptide has been synthesized and deprotected.

This side-chain carboxyl group can be activated and reacted with an amine-containing molecule, such as a drug, a fluorescent probe, or a chelating agent for a radioisotope, to form a stable amide bond. mdpi.cominsights.bio This allows for the site-specific attachment of a payload to the peptide without interfering with the peptide's ability to bind to its target receptor. The Fmoc protecting group ensures that the alpha-amino group is protected during these conjugation reactions. The resulting peptide bioconjugates can be used for a variety of preclinical applications, including in vitro and in vivo imaging, targeted drug delivery, and radionuclide therapy. mdpi.commdpi.com

Utilization in Fluorescent Probe Development for Biochemical Assays

The development of fluorescent probes is a cornerstone of modern biochemical and cellular research, enabling the sensitive detection and quantification of enzymatic activity and other biological processes. A common design for such probes, particularly those based on Förster Resonance Energy Transfer (FRET), involves linking a fluorophore and a quencher (or another fluorophore) via a spacer or linker. The characteristics of this linker—its length, flexibility, and chemical nature—are critical for the probe's performance.

This compound serves as a valuable and versatile building block for constructing these linkers in peptide-based probes. Its bifunctional nature, with a carboxylic acid group on the side chain and another at the C-terminus, allows it to be incorporated into a peptide sequence while providing a reactive handle for conjugation. The eight-carbon chain of the suberic acid backbone provides a defined and flexible spacer.

In a typical application, the alpha-carboxyl group of this compound is used to continue the peptide chain assembly. The side-chain carboxyl group can then be selectively activated to attach a fluorophore or quencher molecule. This strategy allows for the precise positioning of reporter molecules within a peptide substrate. For instance, in designing a protease activity probe, aminosuberic acid can be used as a linker to connect a fluorophore on one side of a cleavage sequence and a quencher on the other. In the intact probe, the proximity enforced by the linker leads to quenching of the fluorescence. Upon enzymatic cleavage of the peptide sequence, the fluorophore and quencher diffuse apart, resulting in a measurable increase in fluorescence. The defined length of the aminosuberic acid linker is crucial for optimizing the FRET efficiency in the uncleaved state.

Exploration in Neuroscience Research: Studies Related to Neuropeptides and Neurological Functions

Neuropeptides are a diverse class of signaling molecules in the nervous system that modulate a wide range of physiological processes and are implicated in numerous neurological disorders. nih.gov A significant challenge in studying neuropeptides and developing them as therapeutics is their poor metabolic stability and conformational flexibility, which can lead to low receptor affinity and selectivity. nih.gov

This compound is a key reagent used to address these challenges through the synthesis of conformationally constrained or cyclic neuropeptide analogs. By introducing structural rigidity, researchers can enhance a peptide's binding affinity for its target receptor, improve its selectivity over other receptor subtypes, and increase its resistance to degradation by proteases.

The primary application of this compound in this context is to form a stable lactam bridge. During solid-phase peptide synthesis, the Fmoc-protected aminosuberic acid is incorporated into the peptide chain. The side-chain carboxylic acid of the aminosuberic acid residue can then be chemically linked to the side-chain amino group of another amino acid in the sequence (such as lysine or ornithine) to form a cyclic peptide. This intramolecular bridge mimics the disulfide bonds found in many natural neuropeptides, like oxytocin and vasopressin, but often with greater chemical stability. By varying the position of the aminosuberic acid and the corresponding amino acid, researchers can create a library of analogs with different loop sizes and conformations to probe the structural requirements for receptor binding and activation, thereby advancing the understanding of neurological functions. nih.gov

Investigation of Antimicrobial Agents: Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-alpha-Amino Acids

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. One promising strategy involves combining moieties with known biological activity to create hybrid molecules with enhanced potency. Research in this area has explored the synthesis of Fmoc-protected 1,2,4-triazolyl-alpha-amino acids as potential antifungal agents, particularly against opportunistic pathogens like Aspergillus species. mdpi.comnih.gov

The 1,2,4-triazole (B32235) core is a well-established pharmacophore present in many commercial antifungal drugs, such as fluconazole (B54011). mdpi.com These compounds typically function by inhibiting the fungal enzyme sterol 14-α demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov The Fmoc group, while primarily used as a protecting group in peptide synthesis, also possesses inherent lipophilic and antimicrobial properties. mdpi.com

In a recent study, novel Fmoc-protected 1,2,4-triazolyl-α-amino acids and their dipeptides were synthesized and evaluated for their antifungal activity against Aspergillus versicolor and Aspergillus flavus. mdpi.comnih.gov The findings demonstrated that these compounds exhibit significant antifungal potential. Molecular docking studies suggested that the synthesized compounds bind to the same region of the sterol 14-α demethylase enzyme as fluconazole, indicating a similar mechanism of action. mdpi.comnih.gov

The dipeptide derivative, in particular, showed greater potency than the conventional antifungal drug fluconazole against certain strains, highlighting the promise of this chemical scaffold for developing new therapeutic agents to combat fungal infections. mdpi.com

Interactive Data Table: Antifungal Activity of Fmoc-Triazolyl Derivatives

The table below summarizes the 50% inhibitory concentration (IC₅₀) values of a synthesized Fmoc-protected 1,2,4-triazolyl-α-amino acid (Compound 3a) and its dipeptide derivative (Compound 7a) compared to the standard antifungal drug Fluconazole. Lower IC₅₀ values indicate greater potency.

CompoundAspergillus versicolor IC₅₀ (µM)Aspergillus flavus IC₅₀ (µM)
Compound 3a Not Reported267.86
Compound 7a 169.94176.69
Fluconazole 254.01184.64

Data sourced from a 2025 study on the synthesis and antifungal evaluation of novel Fmoc-protected 1,2,4-triazolyl-α-amino acids and their dipeptides. mdpi.comnih.gov

Advanced Research Directions and Future Perspectives

Innovations in Protecting Group Chemistry and Peptide Elongation Techniques

The foundation of modern peptide synthesis lies in the strategic use of protecting groups, with the 9-fluorenylmethyloxycarbonyl (Fmoc) group being a cornerstone of solid-phase peptide synthesis (SPPS). nbinno.comlgcstandards.com The mild basic conditions required for its removal make it compatible with a wide array of sensitive amino acid side chains and post-translational modifications. nih.gov Innovations in this area continue to refine the efficiency and scope of peptide synthesis.

Recent advancements focus on the development of novel protecting groups that offer orthogonal deprotection strategies, allowing for more complex peptide architectures. Furthermore, improvements in peptide elongation techniques are expanding the possibilities for incorporating non-canonical amino acids like Fmoc-L-alpha-aminosuberic acid. nih.gov These include the development of more efficient coupling reagents that minimize racemization and side reactions, as well as the optimization of solid supports and linkers for improved peptide cleavage and purification. researchgate.net

The following table summarizes key areas of innovation in peptide synthesis relevant to the use of this compound:

Area of InnovationDescriptionRelevance to this compound
Orthogonal Protecting Groups Development of protecting groups that can be removed under conditions that do not affect the Fmoc group or side-chain protecting groups.Allows for selective modification of the side-chain carboxyl group of aminosuberic acid within a peptide sequence.
Enhanced Coupling Reagents New reagents that facilitate faster and more complete amide bond formation with reduced risk of epimerization.Improves the efficiency of incorporating the sterically hindered this compound into a growing peptide chain.
Novel Solid Supports Resins with improved swelling properties and cleavage characteristics, leading to higher purity of the final peptide.Facilitates the synthesis of long or complex peptides containing one or more aminosuberic acid residues.
Flow-Based Synthesis Automated, continuous-flow systems that enable rapid and efficient peptide assembly. nih.govOffers a pathway for the scalable and high-throughput synthesis of peptides incorporating this compound.

Expanding the Repertoire of this compound Derivatives for Novel Biochemical Probes

The bifunctional nature of L-alpha-aminosuberic acid, with its two carboxylic acid groups, makes it an excellent scaffold for the development of novel biochemical probes. By selectively modifying the side-chain carboxyl group, a variety of reporter groups, cross-linkers, and affinity tags can be introduced.

The synthesis of such derivatives often involves the protection of the alpha-amino group with Fmoc and the alpha-carboxyl group as an ester, leaving the side-chain carboxyl group available for modification. nih.gov This strategy allows for the attachment of:

Fluorophores: For use in fluorescence microscopy and imaging studies.

Biotin: For affinity purification and detection via streptavidin binding.

Photo-cross-linkers: To identify binding partners in complex biological systems.

Chelating agents: For the development of radiolabeled probes for in vivo imaging.

These functionalized derivatives of this compound can be incorporated into peptides to create tools for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.

Integration with Computational Chemistry for Rational Design of Bioactive Molecules

Computational chemistry has become an indispensable tool in the rational design of peptides and peptidomimetics with desired biological activities. frontiersin.orgresearchgate.netnih.gov By integrating computational modeling with experimental synthesis, researchers can predict the structural and functional consequences of incorporating non-canonical amino acids like L-alpha-aminosuberic acid. researchgate.net

Molecular docking and molecular dynamics simulations can be used to:

Predict Binding Affinities: Estimate how the incorporation of L-alpha-aminosuberic acid will affect the binding of a peptide to its target receptor. mdpi.com

Analyze Conformational Changes: Understand how the longer side chain of aminosuberic acid influences the secondary and tertiary structure of a peptide. tandfonline.comresearchgate.net

Design Novel Inhibitors: Create peptides with enhanced inhibitory activity by optimizing their interactions with an enzyme's active site.

The table below outlines the application of various computational methods in the design of peptides containing L-alpha-aminosuberic acid:

Computational MethodApplication
Homology Modeling Predicting the three-dimensional structure of a target protein for which no experimental structure is available.
Molecular Docking Predicting the preferred orientation of a peptide containing L-alpha-aminosuberic acid when bound to a receptor. mdpi.com
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of a peptide and its interaction with its environment over time.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying enzymatic reactions involving peptides containing L-alpha-aminosuberic acid with high accuracy.

This synergy between computational design and chemical synthesis accelerates the discovery of novel bioactive molecules with therapeutic potential. nih.gov

Potential for Contribution to Emerging Fields in Chemical Biology and Material Science

The unique properties of this compound also position it for applications in the burgeoning fields of chemical biology and material science. chemimpex.com In chemical biology, peptides containing this amino acid can be used to probe and manipulate biological systems with high precision. For example, the dicarboxylic side chain can be used to create metal-binding peptides for biosensing or to develop constrained peptides with enhanced stability and cell permeability.

In material science, the ability of peptides to self-assemble into well-ordered nanostructures is being exploited for a variety of applications. researchgate.netnih.gov The incorporation of L-alpha-aminosuberic acid can influence the self-assembly process, leading to the formation of novel biomaterials with tailored properties. Potential applications include:

Drug Delivery: Self-assembling peptide hydrogels for the controlled release of therapeutic agents.

Tissue Engineering: Biofunctionalized scaffolds that promote cell growth and tissue regeneration.

Biocatalysis: Immobilized enzymes on peptide-based nanomaterials for enhanced stability and reusability.

Challenges and Opportunities in Scalable Synthesis for Research Applications

While this compound is a valuable research tool, its widespread use is contingent on the availability of efficient and scalable synthetic routes. The synthesis of non-proteinogenic amino acids often presents challenges compared to their proteinogenic counterparts. nih.govfrontiersin.org

Challenges:

Purification: The separation of the desired product from starting materials and byproducts can be challenging, often requiring chromatographic techniques that are not ideal for large-scale production. nih.gov

Cost: The starting materials and reagents required for the synthesis can be expensive, contributing to the high cost of the final product. frontiersin.org

Opportunities:

Development of Novel Synthetic Methodologies: The exploration of new synthetic routes, such as biocatalytic methods or the use of more efficient chemical transformations, could significantly improve the scalability of the synthesis. rsc.orgresearchgate.net

Process Optimization: The optimization of reaction conditions, including solvent selection, temperature, and reaction time, can lead to higher yields and purity.

Automation: The use of automated synthesis platforms can increase throughput and reduce the manual labor associated with the synthesis.

Addressing these challenges will be crucial for making this compound and other non-proteinogenic amino acids more accessible to the broader scientific community, thereby unlocking their full potential in a wide range of research applications.

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-L-alpha-aminosuberic acid, and how can purity be optimized?

this compound is typically synthesized via Fmoc-alkylation reactions, analogous to methods used for Fmoc-Ala-AMC and related derivatives. The reaction involves coupling the amino acid backbone with the Fmoc protecting group under anhydrous conditions, yielding intermediates that require purification via flash chromatography (53–68% yields). Purity optimization involves rigorous HPLC analysis (≥98% purity) and removal of residual trifluoroacetic acid (TFA) after deprotection using lyophilization .

Q. How do solubility properties impact experimental workflows for this compound?

The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in aqueous buffers necessitate careful solvent selection for peptide synthesis. For example, stock solutions are often prepared in 1% acetic acid or DMF, followed by dilution in reaction buffers to prevent aggregation. Storage at -20°C in desiccated conditions minimizes hydrolysis of the Fmoc group .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : To confirm regioselective Fmoc protection and identify stereochemical purity (e.g., absence of D-enantiomer contamination, <0.3%) .
  • HPLC-MS : To assess purity (>98%) and detect side products like diastereomers or truncated peptides .
  • Optical rotation : Specific rotation values (e.g., [α]D²⁴ = -25.5° to -22.5° in DMF) validate chiral integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for Fmoc-protected derivatives?

NMR signal splitting or unexpected shifts may arise from residual solvents (e.g., DMF), incomplete deprotection, or rotameric equilibria. Mitigation strategies include:

  • Using deuterated solvents (e.g., DMSO-d₆) for improved signal resolution.
  • Repeating TFA cleavage steps to remove protecting groups fully.
  • Comparing experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .

Q. What strategies improve coupling efficiency in solid-phase peptide synthesis (SPPS) when using sterically hindered derivatives like aminosuberic acid?

Steric hindrance from the Fmoc group and the extended side chain of aminosuberic acid reduces coupling efficiency. Optimized approaches include:

  • Using coupling agents like HATU or PyBOP with 1-hydroxybenzotriazole (HOBt) to activate carboxyl groups.
  • Extending reaction times (2–4 hours) and increasing reagent equivalents (2–3×) to drive reactions to completion.
  • Performing Kaiser tests to monitor free amine availability after each coupling cycle .

Q. How can computational modeling guide the design of peptides incorporating this compound?

Molecular dynamics (MD) simulations and docking studies are critical for predicting conformational stability and interactions. For example:

  • Force fields (e.g., CHARMM36) : Model the compound’s hydrophobic Fmoc group and flexible side chain in lipid bilayers or protein-binding pockets.
  • QSAR analysis : Correlate structural features (e.g., side-chain length) with biological activity using descriptors like hydrophobicity indices and charge distribution .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in peptide analogs containing aminosuberic acid?

Contradictions may stem from variations in backbone rigidity or solvent accessibility. Methodological steps include:

  • Conducting alanine scanning mutagenesis to isolate the contribution of the aminosuberic acid residue.
  • Validating binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .

Q. What are the pitfalls in interpreting mass spectrometry data for Fmoc-protected peptides?

Common issues include:

  • In-source fragmentation : The labile Fmoc group may detach during ionization, producing misleading m/z signals. Use milder ionization methods (e.g., ESI instead of MALDI).
  • Adduct formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) complicate spectral interpretation. Adding ammonium acetate to mobile phases minimizes this .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodAcceptable RangeReference
PurityHPLC≥98%
Enantiomeric excessChiral HPLC≥99.7% L-enantiomer
Solubility (DMF)Gravimetric analysis50–100 mM
Storage stability (-20°C)Accelerated aging>12 months

Q. Table 2. Troubleshooting Synthesis Challenges

IssueSolutionReference
Low coupling efficiencyIncrease HATU/HOBt equivalents (3×)
NMR signal broadeningUse DMSO-d₆, elevate temperature
Truncated peptidesOptimize Fmoc deprotection (20% piperidine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-alpha-aminosuberic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-L-alpha-aminosuberic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.